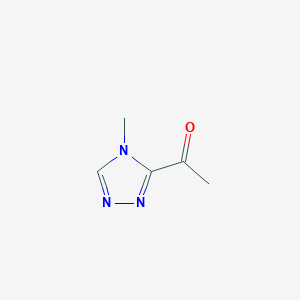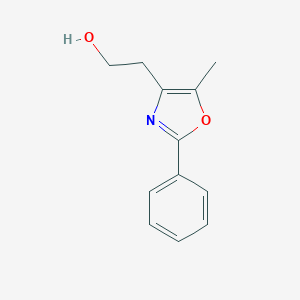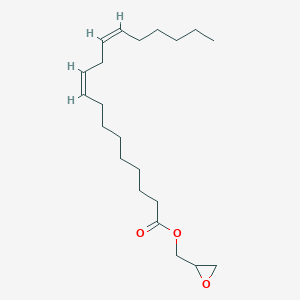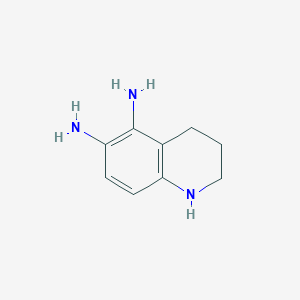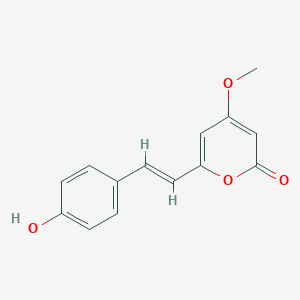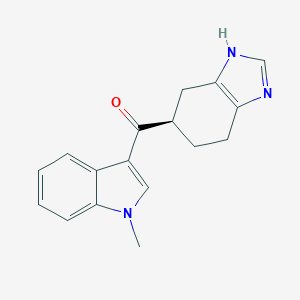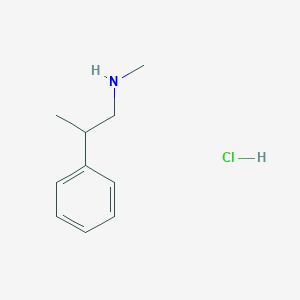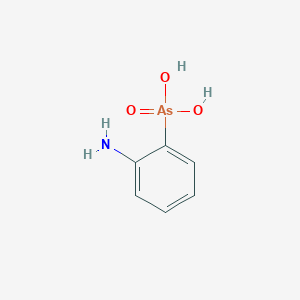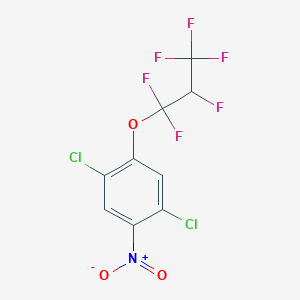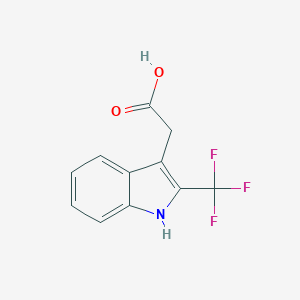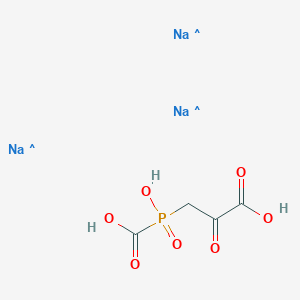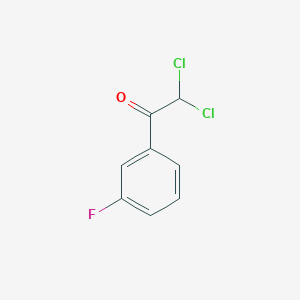
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one, also known as DCFE or 3'-fluoro-2',2'-dichloroacetophenone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is not fully understood. However, studies have suggested that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may act as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and inflammation. Additionally, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Advantages And Limitations For Lab Experiments
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one. One potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a marker for atmospheric pollution, particularly in urban areas. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one and its potential applications in various fields.
In conclusion, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and potential applications, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has demonstrated promising results in various studies and holds potential for future research.
Synthesis Methods
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE can be synthesized via a multi-step process, involving the reaction of 3-fluorobenzoyl chloride with magnesium in dry ether, followed by the addition of 1,1,2,2-tetrachloroethane and subsequent heating. The resulting product is then purified using column chromatography to obtain 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one.
Scientific Research Applications
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-oneE has been studied for its potential applications in various fields, including medicinal chemistry, material sciences, and environmental science. In medicinal chemistry, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material sciences, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been used as a starting material for the synthesis of various organic compounds, including chiral ligands and fluorescent dyes. In environmental science, 2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one has been studied for its potential as a marker for atmospheric pollution.
properties
CAS RN |
127728-55-6 |
|---|---|
Product Name |
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one |
Molecular Formula |
C8H5Cl2FO |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
InChI Key |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
synonyms |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



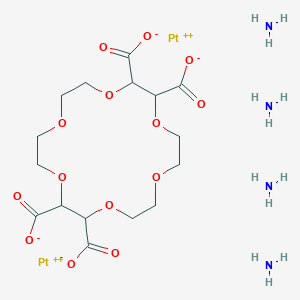
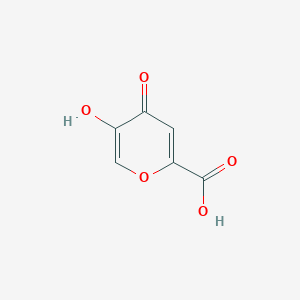
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
